N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole is unique due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For imidazole, it is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Catalytic Applications and Organic Synthesis
Efficient Transesterification/Acylation Reactions : N-heterocyclic carbenes (NHC), including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification reactions involving esters and alcohols. They facilitate acylation of alcohols with enol acetates at low catalyst loadings, operating effectively at room temperature and with short reaction times. This catalytic activity underscores the potential utility of imidazole derivatives in organic synthesis, particularly in the modification and preparation of esters (Grasa et al., 2003).
Medicinal Chemistry and Pharmacological Studies
Antihypertensive Agents : Imidazole derivatives have been pivotal in the development of nonpeptide angiotensin II receptor antagonists. These compounds, through structural optimization, have demonstrated potent antihypertensive effects upon oral administration. This research indicates the value of imidazole frameworks in designing effective treatments for hypertension (Carini et al., 1991).
Antitubercular Activity : Imidazo[1,2-a]pyridine-3-carboxamide derivatives, including those with N-(2-phenoxy)ethyl moieties, have been synthesized and evaluated for their antitubercular properties. These compounds show significant in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting the therapeutic potential of imidazole-containing molecules in tackling tuberculosis (Li et al., 2020).
Antimicrobial and Antifungal Agents
Synthesis and Activity of Pyridine Derivatives : Research into pyridine derivatives, including those related to imidazoles, has yielded compounds with variable and modest antimicrobial activity. These findings suggest a pathway for developing new antimicrobial agents by exploring the chemical space around imidazole and pyridine cores (Patel et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Compounds containing an imidazole moiety have been known to interact with a broad range of targets, including enzymes, receptors, and ion channels .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the target’s function.
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially enhance the bioavailability of the compound .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole-containing compounds .
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-4-2-3-13-11-15(24-16(13)14)17(21)19-6-9-23-10-8-20-7-5-18-12-20/h2-5,7,11-12H,6,8-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZAEMOKKCPTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCOCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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